1-(Naphthalen-2-yloxy)phthalazine
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Overview
Description
1-(Naphthalen-2-yloxy)phthalazine is a heterocyclic organic compound that features a phthalazine ring fused with a naphthalene moietyThis compound is of interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-2-yloxy)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-naphthol with phthalazine in the presence of a suitable base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yloxy)phthalazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
1-(Naphthalen-2-yloxy)phthalazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yloxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and p38MAP kinase, by binding to their active sites and blocking their activity . Additionally, it can modulate the activity of gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, known for its biological activities and pharmacological properties.
Phthalazinone: A derivative with similar biological activities but different chemical properties.
Naphthalene: A simpler aromatic compound with distinct chemical and biological properties.
Uniqueness
1-(Naphthalen-2-yloxy)phthalazine is unique due to its fused structure, combining the properties of both phthalazine and naphthalene. This fusion enhances its potential biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-naphthalen-2-yloxyphthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-2-6-14-11-16(10-9-13(14)5-1)21-18-17-8-4-3-7-15(17)12-19-20-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJHSHJDHFYURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NN=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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